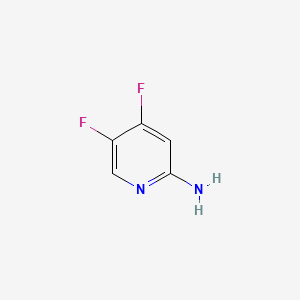

4,5-Difluoropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPWAZMFQHOULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857310 | |

| Record name | 4,5-Difluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211537-08-4 | |

| Record name | 4,5-Difluoro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211537-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Difluoropyridin-2-amine chemical properties

An In-Depth Technical Guide to 4,5-Difluoropyridin-2-amine: Properties, Synthesis, and Applications

Introduction

This compound, with the CAS Number 1211537-08-4, is a fluorinated heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science.[1] Its structure, featuring an electron-rich amino group and two strongly electron-withdrawing fluorine atoms on a pyridine core, imparts a unique chemical reactivity profile. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals. The strategic placement of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making fluorinated intermediates like this one highly sought after in pharmaceutical research and development.[2][3][4]

PART 1: Physicochemical and Spectroscopic Profile

The distinct electronic nature of this compound governs its physical and spectroscopic characteristics.

Physicochemical Properties

The key physical and chemical properties are summarized below. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₅H₄F₂N₂ | PubChem[1] |

| Molecular Weight | 130.10 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 52-57 °C | Sigma-Aldrich |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Polar Surface Area | 38.9 Ų | PubChem[1] |

| Flash Point | 81 °C (177.8 °F) | Sigma-Aldrich |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine protons. The aromatic protons will exhibit coupling to each other and to the adjacent fluorine atoms (H-F coupling). The amine protons typically appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show five signals for the pyridine ring carbons. The carbons bonded to fluorine (C-4 and C-5) will appear as doublets with large C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds and will show two distinct signals for the non-equivalent fluorine atoms at the 4- and 5-positions.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic stretching vibrations for the N-H bonds of the primary amine (typically in the 3300-3500 cm⁻¹ region) and C-F bonds (around 1000-1300 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at an m/z of approximately 131.11.[5]

PART 2: Synthesis and Reactivity

The synthesis and reactivity of this compound are heavily influenced by the electronic effects of its substituents.

Synthetic Strategies

The preparation of fluorinated aminopyridines can be challenging.[6] Common strategies often involve nucleophilic aromatic substitution (S_NAr) reactions on highly halogenated pyridine precursors. One established method involves the fluorination of a corresponding chloropyridine.

Figure 1: General workflow for the synthesis of this compound via a Halogen Exchange (Halex) reaction.

Detailed Synthetic Protocol: Halogen Exchange

This protocol describes a representative synthesis from a dichlorinated precursor.

Objective: To synthesize this compound from 2-Amino-4,5-dichloropyridine.

Methodology:

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Amino-4,5-dichloropyridine and a suitable polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Addition of Fluorinating Agent: Add an excess of a spray-dried alkali metal fluoride, such as Potassium Fluoride (KF) or Cesium Fluoride (CsF).[7] CsF is more reactive but also more expensive. The use of a phase-transfer catalyst (e.g., a crown ether or quaternary ammonium salt) can facilitate the reaction.

-

Reaction: Heat the mixture to a high temperature (typically in the range of 150-220 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of chloride with fluoride. The polar aprotic solvent helps to solubilize the fluoride salt and promote the S_NAr mechanism.

-

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully pouring the mixture into cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final this compound.

Chemical Reactivity

The reactivity is a duality of the electron-donating amino group and the electron-withdrawing fluoro groups.

-

Nucleophilic Aromatic Substitution (S_NAr): The pyridine ring is electron-deficient due to the electronegativity of the ring nitrogen and the two fluorine atoms. This makes the compound susceptible to S_NAr, where a strong nucleophile can displace one of the fluorine atoms. The position of substitution (C-4 vs. C-5) will depend on the reaction conditions and the nature of the nucleophile.

-

Reactions of the Amino Group: The 2-amino group behaves as a typical aromatic amine. It can be acylated, alkylated, diazotized, or participate in coupling reactions.[8][9] For instance, it can undergo oxidative amidation with aldehydes.[9]

-

Metal-Catalyzed Cross-Coupling: The C-F bonds can potentially be activated for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), although this is generally more challenging than with heavier halogens like bromine or iodine.[10] More commonly, the amino group is first converted to a better leaving group (e.g., via diazotization) or the molecule is further halogenated to provide a handle for cross-coupling.

Figure 2: Key reaction pathways for this compound.

PART 3: Applications and Safety

Applications in Drug Discovery and Materials Science

This compound serves as a crucial intermediate in the synthesis of complex molecules with diverse applications.

-

Pharmaceuticals: The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous drugs.[8][11] The addition of fluorine atoms, as in this molecule, is a key strategy in modern drug design to modulate pharmacokinetic properties.[4][12] It is used in the synthesis of kinase inhibitors, antivirals, and agents targeting the central nervous system.[2]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.

-

Organic Materials: Fluorinated organic compounds are of interest in materials science for applications in organic electronics and polymers due to their unique electronic properties and stability.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound presents several hazards.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[13][14] It may also cause respiratory irritation.[13][14]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Avoid breathing dust and prevent contact with skin and eyes.[13][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15]

References

-

Wikipedia. (n.d.). 2-Aminopyridine. [Link]

-

Nguyen, O. T. K., et al. (2020). Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde. ChemistrySelect. [Link]

-

Xiong, H., & Hoye, A. T. (2022). Preparation of 2-Aminopyridines and 2-Aminoazines by a Zincke Reaction. Synlett, 33, 371–375. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71743374, this compound. [Link]

-

Kappe, C. O. (2004). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. [Link]

-

Reddy, K. R., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2298–2304. [Link]

-

Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. [Link]

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- Google Patents. (n.d.). WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- Google Patents. (n.d.).

-

Capot Chemical. (2014). Material Safety Data Sheet - 4-Amino-2-fluoropyridine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783238, 3,5-Difluoropyridin-2-amine. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-3,5-dichloro-2,6-difluoropyridine. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]

-

Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2009). Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Autech Industry Co.,Limited. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. [Link]

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

LookChem. (n.d.). Cas 884494-36-4, 3-BROMO-2-CHLORO-5-FLUOROPYRIDINE. [Link]

-

MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

- 1. This compound | C5H4F2N2 | CID 71743374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. capotchem.com [capotchem.com]

- 14. 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4,5-Difluoropyridin-2-amine (CAS: 1211537-08-4)

Prepared by: Gemini, Senior Application Scientist

Abstract

4,5-Difluoropyridin-2-amine is a critical heterocyclic building block in modern medicinal chemistry. Its strategic importance stems from the unique physicochemical properties imparted by the vicinal fluorine atoms on the pyridine core, which significantly influence the reactivity, lipophilicity, metabolic stability, and binding interactions of derivative molecules. This guide provides an in-depth analysis of the compound's properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind its synthetic routes and its utility in constructing complex, biologically active compounds, supported by detailed protocols and mechanistic insights.

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] Fluorine's high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly altering a molecule's properties to enhance its drug-like characteristics.[2][3] Specifically, fluorine substitution can:

-

Modulate pKa: The electron-withdrawing nature of fluorine can decrease the basicity of nearby nitrogen atoms, which can improve bioavailability by enhancing membrane permeability.[2][4]

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s.[2][5]

-

Improve Binding Affinity: Fluorine can participate in favorable protein-ligand interactions, including hydrogen bonds and halogen bonds, thereby increasing a drug candidate's potency and selectivity.[4]

This compound, specifically, positions these advantageous fluorine atoms on a versatile pyridine scaffold. The 2-amino group serves as a key synthetic handle for elaboration, making this compound a highly sought-after intermediate in the synthesis of novel therapeutics, particularly in oncology and inflammatory diseases.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis.

Physicochemical Properties

The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1211537-08-4 | [6][7] |

| Molecular Formula | C₅H₄F₂N₂ | [6][8] |

| Molecular Weight | 130.10 g/mol | [6][8] |

| Appearance | White to off-white solid | [9] |

| Purity | Typically ≥98% | [8] |

| XLogP3 | 0.7 | [6] |

| Topological Polar Surface Area | 38.9 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 4 | [10] |

Spectroscopic Characterization

While specific spectra for this exact isomer are not widely published, data from isomeric compounds and general principles of spectroscopy allow for a reliable prediction of its key spectral features. For instance, in related difluorinated aminopyridines, characteristic N-H stretching vibrations in IR spectroscopy are observed.[9] In ¹⁹F NMR, two distinct signals would be expected due to the different chemical environments of the fluorine atoms at the C4 and C5 positions. ¹H NMR would show characteristic signals for the two aromatic protons and the amine protons.

Synthesis and Manufacturing

A plausible and industrially scalable approach involves a multi-step sequence starting from a suitable polychlorinated pyridine, as outlined below.

Representative Synthetic Workflow

The following diagram illustrates a conceptual pathway for the synthesis of this compound, drawing from established transformations in pyridine chemistry.[12][13][14]

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common procedures for synthesizing fluorinated aminopyridines, such as the synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine.[12][15]

Step 1: Halogen Exchange Fluorination

-

To a sealed, pressure-rated vessel, add a suitable polychloropyridine precursor (1.0 eq) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Add an excess of a fluoride source, such as spray-dried potassium fluoride (KF, 3.0-5.0 eq) or cesium fluoride (CsF, 2.0-3.0 eq).

-

Heat the reaction mixture to 140-200 °C and maintain for 8-24 hours, monitoring the reaction progress by GC-MS or LC-MS. Rationale: High temperatures are required to drive the nucleophilic aromatic substitution (SNA_r_) of chloride with fluoride, which is often the rate-limiting step.

-

After cooling, filter the reaction mixture to remove inorganic salts. The filtrate containing the fluorinated intermediate is carried forward.

Step 2: Ammonolysis to form the 2-Amino Group

-

The crude fluorinated intermediate is dissolved in a suitable solvent (e.g., n-propanol) in a pressure vessel.[16]

-

Aqueous ammonia (25-30%) is added in large excess.

-

The vessel is sealed and heated to 120-160 °C for 12-48 hours. Rationale: The 2-position of the pyridine ring is highly activated towards nucleophilic attack, and high temperature and pressure are necessary to achieve efficient substitution with ammonia.[17]

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography (silica gel) or recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dictated by the reactivity of its two key features: the nucleophilic 2-amino group and the electron-deficient difluorinated pyridine ring.

Reactions at the 2-Amino Group

The primary amine is a versatile nucleophile and a key handle for building molecular complexity. Common transformations include:

-

Amide Bond Formation: Acylation with acid chlorides, anhydrides, or coupling with carboxylic acids (using reagents like HATU or EDC) to form amides.

-

N-Alkylation/Arylation: Reaction with alkyl or aryl halides, often under basic or metal-catalyzed conditions (e.g., Buchwald-Hartwig amination), to form secondary amines.

-

Diazotization: Reaction with nitrous acid (generated from NaNO₂) to form a diazonium salt, which can then be displaced in Sandmeyer-type reactions to install a variety of functional groups.

-

Condensation Reactions: Reaction with aldehydes or ketones to form imines, which can be further reduced to secondary amines. For example, reactions with α-halo ketones can lead to the formation of fused imidazo[1,2-a]pyridine ring systems.[18]

Reactivity of the Pyridine Ring

The two fluorine atoms are powerful electron-withdrawing groups, which significantly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNA_r_) . While the fluorine atoms themselves can be displaced under harsh conditions, their primary role is to activate other positions on the ring for substitution, should a suitable leaving group be present.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a privileged scaffold found in numerous patented and investigational drug candidates. The difluoropyridine motif is often employed to optimize lead compounds by enhancing their pharmacokinetic and pharmacodynamic profiles.

Case Study: Kinase Inhibitors

In the field of oncology, many small-molecule kinase inhibitors utilize substituted aminopyridine or aminopyrimidine cores to interact with the hinge region of the ATP-binding pocket of the target kinase. The strategic placement of fluorine atoms, as in the 4,5-difluoro motif, can enhance binding affinity and improve metabolic stability, leading to more potent and durable clinical responses. For instance, related aminopyrimidine cores have been instrumental in developing potent Polo-like kinase 4 (PLK4) inhibitors for cancer therapy.[19]

Case Study: Factor Xa Inhibitors

Fluorinated pyridine derivatives have been central to the development of anticoagulants. For example, a complex derivative of 3,5-difluoropyridine was explored in the discovery of potent and selective inhibitors of the blood coagulation enzyme Factor Xa.[20] This highlights the utility of the fluoropyridine core in achieving high target affinity and desirable pharmacological properties.

Summary of Therapeutic Potential

| Therapeutic Area | Role of the this compound Scaffold | Representative Target Classes |

| Oncology | Core fragment for hinge-binding in kinase inhibitors; improves metabolic stability. | Protein Kinases (e.g., PLK4), other enzymes.[4][19] |

| Immunology/Inflammation | Modulates physicochemical properties to optimize cell permeability and target engagement. | Kinases, Proteases. |

| Anticoagulation | Provides a rigid scaffold for orienting functional groups to bind enzyme active sites. | Serine Proteases (e.g., Factor Xa).[20] |

| Agrochemicals | Used as an intermediate in the synthesis of herbicides and other crop protection agents. | Various biological targets in plants/pests.[21][22] |

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is limited, related aromatic amines and fluorinated compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin. Refer to the supplier's Material Safety Data Sheet (MSDS) for comprehensive safety information.

Conclusion

This compound stands out as a high-value building block for modern drug discovery. Its unique combination of a versatile amino group for chemical elaboration and two strategically placed fluorine atoms provides medicinal chemists with a powerful tool to address common challenges in lead optimization, such as metabolic instability and insufficient target potency. The synthetic accessibility of this compound, coupled with its profound impact on molecular properties, ensures its continued and expanding role in the development of next-generation therapeutics.

References

-

Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry.

-

ResearchGate. Role of Fluorine in Drug Design and Drug Action.

-

LE STUDIUM. Fluorine as a key element in modern drug discovery and development.

-

Inhance Technologies. How Is Fluorine Used in the Medical Field?.

-

Wikipedia. 2-Aminopyridine.

-

ChemicalBook. 2-AMINO-4-FLUOROPYRIDINE synthesis.

-

PubMed. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides.

-

Moldb. 1211537-08-4 | this compound.

-

ACS Publications. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.

-

ACS Publications. The Reaction of 2-Aminopyridine with α-Halo Ketones.

-

Thieme. Preparation of 2-Aminopyridines and 2-Aminoazines by a Zincke Reaction.

-

PubChem. This compound.

-

LIDE PHARMACEUTICALS LIMITED. This compound CAS NO.1211537-08-4.

-

Patsnap. Preparation method of 2-amino-4-fluoropyridine.

-

PATENTSCOPE. A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Smolecule. Buy 2-Amino-3,5-difluoropyridine | 732306-31-9.

-

PATENTSCOPE. A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Google Patents. Process for preparing 2-aminopyridine derivatives.

-

BLD Pharm. 1211537-08-4|this compound.

-

Guidechem. 4-AMINO-2,6-DIFLUOROPYRIDINE 63489-58-7 wiki.

-

Benchchem. 2-Amino-3,5-difluoropyridine | 732306-31-9.

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

-

PubChem. 3,5-Difluoropyridin-2-amine.

-

PubMed. Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylgl y cine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa.

-

ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.

-

Sigma-Aldrich. 3,6-Difluoropyridin-2-amine | 944799-22-8.

-

Google Patents. Process for the preparation of fluorinated pyridines.

-

Chemdad. 4-Amino-3,5-dichloro-2,6-difluoropyridine.

-

Google Patents. Preparation of difluorpyridine compounds.

-

NIH National Center for Biotechnology Information. A mild, catalyst-free synthesis of 2-aminopyridines.

-

ResearchGate. Applications of fluorine-containing amino acids for drug design.

-

PubMed. Applications of fluorine-containing amino acids for drug design.

-

PubMed. Unusual Amino Acids in Medicinal Chemistry.

-

NIH National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. This compound | C5H4F2N2 | CID 71743374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, CasNo.1211537-08-4 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 8. 1211537-08-4 | this compound - Moldb [moldb.com]

- 9. Buy 2-Amino-3,5-difluoropyridine | 732306-31-9 [smolecule.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 13. WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 14. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 15. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 16. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylgl y cine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. 4-Amino-3,5-dichloro-2,6-difluoropyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

4,5-Difluoropyridin-2-amine molecular structure and weight

An In-Depth Technical Guide to 4,5-Difluoropyridin-2-amine: Molecular Structure, Properties, and Synthetic Insights

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The document details its molecular structure, physicochemical properties, and key analytical characterization techniques. Furthermore, it explores the fundamental principles of its synthesis, focusing on prevalent mechanistic pathways, and outlines its applications as a critical building block in modern drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable synthetic intermediate.

Introduction: The Strategic Role of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy for optimizing pharmacological profiles.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a compound's metabolic stability, membrane permeability, bioavailability, and target-binding affinity.[1]

Within this context, fluorinated pyridine scaffolds have emerged as privileged structures in drug design. This compound (CAS: 1211537-08-4) is a key representative of this class. Its unique substitution pattern, featuring an amine group for further derivatization and two adjacent fluorine atoms, makes it a versatile and highly sought-after intermediate for constructing complex molecular architectures. This guide provides a detailed examination of its core scientific attributes.

Molecular and Physicochemical Properties

The identity and behavior of this compound are defined by its specific molecular structure and resulting physicochemical characteristics.

Molecular Structure and Key Identifiers

The compound consists of a pyridine ring substituted with an amino group at position 2 and fluorine atoms at positions 4 and 5.

Caption: 2D molecular structure of this compound.

A summary of its key identifiers and computed physicochemical properties is presented in Table 1.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 1211537-08-4 | [3] |

| Molecular Formula | C₅H₄F₂N₂ | [3] |

| Molecular Weight | 130.10 g/mol | [3] |

| Monoisotopic Mass | 130.03425446 Da | [3] |

| InChI Key | BKPWAZMFQHOULZ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=C(C(=CN=C1N)F)F | [3] |

| Polar Surface Area | 38.9 Ų | [3] |

| XLogP3 | 0.7 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 |[3] |

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for verifying the identity and purity of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining molecular weight and elemental composition.

-

Causality Behind Experimental Choice: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule. It imparts minimal energy, ensuring that the primary ion observed is the protonated molecular ion ([M+H]⁺) rather than fragments. This provides a direct and accurate confirmation of the molecular weight.

-

Expected Data: In positive-ion ESI-MS, this compound (MW: 130.10 Da) is expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 131.11, corresponding to the [M+H]⁺ ion.[4] High-Resolution Mass Spectrometry (HRMS) can further validate the elemental formula (C₅H₄F₂N₂) by providing a mass measurement with high accuracy (e.g., 131.0415 for [M+H]⁺).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the position of the fluorine atoms.

-

¹H NMR: The spectrum will show two distinct signals in the aromatic region corresponding to the protons at the C-3 and C-6 positions. The proton at C-6 will likely appear as a doublet, while the proton at C-3 will exhibit a more complex splitting pattern due to coupling with both the C-6 proton and the adjacent fluorine at C-4. The amine (-NH₂) protons will typically appear as a broad singlet.[4]

-

¹³C NMR: The spectrum will display five signals for the five carbon atoms in the pyridine ring. The carbons directly bonded to fluorine (C-4 and C-5) will appear as doublets with large C-F coupling constants, a key diagnostic feature. The carbon attached to the amino group (C-2) will also be significantly shifted.[4]

-

¹⁹F NMR: This is a crucial technique for confirming the fluorine substitution pattern. Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms at C-4 and C-5. The coupling between these adjacent fluorine atoms will be observable.[5]

Synthesis and Reaction Chemistry

The synthesis of fluorinated pyridines often leverages the principles of Nucleophilic Aromatic Substitution (SNAr), where the electron-deficient nature of the pyridine ring, amplified by electron-withdrawing fluorine atoms, facilitates attack by nucleophiles.[4]

General Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

A plausible and common strategy for synthesizing aminopyridines involves the reaction of a highly halogenated pyridine precursor with an ammonia source. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the departure of a leaving group (typically a halide).[4] For this compound, a suitable starting material would be a trifluoropyridine or a chlorodifluoropyridine.

Sources

Physical and chemical properties of 4,5-Difluoropyridin-2-amine

An In-Depth Technical Guide to 4,5-Difluoropyridin-2-amine: Properties, Synthesis, and Applications

Introduction

This compound is a fluorinated heterocyclic compound of significant interest to the scientific research and drug development communities. As a substituted pyridine, it belongs to a class of structures that are central to a vast array of biologically active molecules. The strategic placement of two fluorine atoms onto the pyridine core dramatically influences the molecule's electronic properties, reactivity, and metabolic stability. These characteristics make it a highly valuable and versatile building block in modern medicinal chemistry and agrochemical synthesis.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, characteristic reactivity, and key applications, with a particular focus on its role in the development of next-generation kinase inhibitors. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this important chemical intermediate.

Section 1: Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated identifiers. This compound is systematically named according to IUPAC nomenclature, and its unique CAS number ensures unambiguous identification in databases and literature.

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 1211537-08-4 | [PubChem][1] |

| Molecular Formula | C₅H₄F₂N₂ | [PubChem][1] |

| Molecular Weight | 130.10 g/mol | [PubChem][1] |

| Canonical SMILES | C1=C(C(=CN=C1N)F)F | [PubChem][1] |

| InChI Key | BKPWAZMFQHOULZ-UHFFFAOYSA-N | [PubChem][1] |

The physical properties of the compound dictate its handling, storage, and behavior in various solvent systems. While experimental data for this specific isomer is not widely published, computed properties provide reliable estimates for laboratory use.

| Property | Value / Description | Notes |

| Appearance | White to off-white or light yellow solid/powder. | Based on typical vendor specifications.[2] |

| Melting Point | 100°C to 105°C | Note: This experimental value is for the isomeric 4-Amino-3,5-difluoropyridine and is provided for estimation purposes.[2] Experimental data for the 4,5-difluoro isomer is not readily available. |

| Boiling Point | (Predicted) 175.0 ± 35.0 °C | Predicted value for an isomeric compound.[2] |

| Solubility | Soluble in most organic solvents. | [3] Slightly soluble in chloroform and methanol.[4] |

| pKa | (Predicted) 5.12 ± 0.24 | Predicted value for an isomeric compound; the electron-withdrawing fluorine atoms are expected to significantly reduce the basicity of the pyridine nitrogen and the exocyclic amine compared to 2-aminopyridine.[2] |

| XLogP3-AA | 0.7 | A computed measure of lipophilicity.[1] |

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of a compound. While verified experimental spectra for this compound are not publicly available, its expected NMR and MS characteristics can be accurately predicted based on its structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to a broad signal for the amine (-NH₂) protons.

-

H-3: This proton is ortho to the amino group and meta to the fluorine at C-4. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 (⁴JHH) and the fluorine at C-4 (³JHF).

-

H-6: This proton is ortho to the ring nitrogen and meta to the fluorine at C-5. It will likely appear as a doublet of doublets (dd) due to coupling with H-3 (⁴JHH) and the fluorine at C-5 (³JHF).

-

-NH₂: A broad singlet, typically in the range of 4-6 ppm, whose chemical shift can be highly dependent on solvent and concentration.

-

-

¹³C NMR: The carbon spectrum will display five distinct signals for the pyridine ring carbons. A key feature will be the large one-bond and two-bond coupling constants (¹JCF and ²JCF) for the carbons attached to or adjacent to the fluorine atoms, which causes these signals to appear as doublets or doublets of doublets.[5] The C-4 and C-5 signals will be significantly downfield and show large ¹JCF coupling. The C-2, C-3, and C-6 signals will also be split due to ²JCF or ³JCF coupling.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[6] The spectrum is expected to show two distinct signals, one for F-4 and one for F-5. These signals will likely appear as doublets of doublets, showing coupling to each other (³JFF) and to the adjacent ring protons. The chemical shifts for fluorine atoms on an aromatic ring typically fall within the +80 to +170 ppm range relative to CFCl₃.[7]

Mass Spectrometry (MS)

Under electrospray ionization (ESI) conditions in positive mode, the mass spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at an m/z ratio of approximately 131.04. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₅H₅F₂N₂⁺.

Section 3: Chemical Synthesis and Reactivity

Representative Synthesis

The synthesis of fluorinated aminopyridines often begins with more highly halogenated precursors. A plausible and efficient route to this compound involves a two-step sequence of nucleophilic aromatic substitution (SNAr) reactions starting from a compound like 2,4,5-trichloropyridine or a related polychlorofluoropyridine.

Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Exemplary Protocol (Conceptual):

-

Amination: 2,4,5-Trichloropyridine is subjected to amination, typically using ammonia in a high-pressure reactor. The amino group preferentially displaces the chlorine at the C-2 position, which is highly activated towards nucleophilic attack, yielding 2-amino-4,5-dichloropyridine.

-

Fluorination (Halogen Exchange): The resulting dichlorinated intermediate undergoes a double halogen exchange (Halex) reaction. This is achieved by heating the compound with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like DMSO or sulfolane. The chlorine atoms at C-4 and C-5 are replaced by fluorine to yield the final product.[8]

-

Purification: The final product is isolated and purified using standard laboratory techniques such as extraction, followed by distillation or recrystallization.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining chemical characteristic of this compound is the reactivity of its electron-deficient pyridine ring towards nucleophiles. The two fluorine atoms are strong electron-withdrawing groups, which activate the ring for Nucleophilic Aromatic Substitution (SNAr). While fluorine is a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr because the C-F bond is highly polarized, making the carbon atom highly electrophilic.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride leaving group is expelled, and aromaticity is restored.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic utility in constructing the core of a RIPK1 inhibitor.

Following amide bond formation, the fluorine atom at the C-4 position serves as an ideal handle for a subsequent SNAr reaction. This allows for the precise and efficient introduction of other complex fragments, such as cyclic amines, which are often crucial for achieving high potency and selectivity for the target kinase. This modular synthetic strategy enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound. The compound is classified as hazardous, and all work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

| Hazard Classification | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |

| STOT, Single Exposure | H335: May cause respiratory irritation. |

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Engineering Controls: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. Recommended storage is often under an inert atmosphere at 2-8°C for long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with a unique combination of structural and electronic properties. The presence of two fluorine atoms on the pyridine ring activates it for selective nucleophilic aromatic substitution, while the amino group provides a versatile handle for amide bond formation and other derivatizations. These features have positioned it as a critical building block in contemporary drug discovery, most notably enabling the synthesis of potent and selective RIPK1 kinase inhibitors for the treatment of inflammatory diseases. A thorough understanding of its properties, synthesis, and reactivity is paramount for scientists seeking to leverage this powerful tool in the creation of novel and impactful chemical entities.

References

-

Royal Society of Chemistry. (n.d.). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). 4-Amino-3,5-dichloro-2,6-difluoropyridine. Retrieved from [Link]

-

ResearchGate. (2025). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71743374, this compound. Retrieved from [Link]

-

PubMed. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. Retrieved from [Link]

-

Wiley Online Library. (2024). Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]

-

EON Biotech. (n.d.). 2-AMino-4,5-difluoropyridine – (1211537-08-4). Retrieved from [Link]

-

UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) 13C NMR Spectral Analysis: 4-amino tetrafluoropyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Difluoropyridine. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 2-AMINO-5-FLUORO-4,6-DIIODOPYRIMIDINE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ChemBK. (2024). 2-Amino-3,5-difluoropyridine. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3,5-difluoropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. This compound, CasNo.1211537-08-4 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 8. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4,5-Difluoropyridin-2-amine IUPAC name and synonyms

An In-depth Technical Guide to 4,5-Difluoropyridin-2-amine: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds serve as indispensable building blocks for the design of novel therapeutic agents. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly modulate key pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Among these valuable scaffolds, this compound has emerged as a significant intermediate. This guide provides a comprehensive technical overview of its nomenclature, chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational for research and development. The compound is systematically named according to IUPAC nomenclature, though several synonyms are commonly used in commercial and academic literature.

IUPAC Name: this compound[1].

Synonyms:

This compound is indexed under CAS Number 1211537-08-4 [1].

Table 1: Core Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| Molecular Formula | C₅H₄F₂N₂ | [1] |

| Molecular Weight | 130.10 g/mol | [1] |

| CAS Number | 1211537-08-4 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 112-114 °C | [2] |

| pKa (Predicted) | -3.04±0.10 | [2] |

| XLogP3 | 0.7 | [1] |

Synthesis Strategies

The synthesis of fluorinated aminopyridines can be challenging due to the limited methods for regioselective fluorine introduction[3][4]. Synthetic routes often involve nucleophilic aromatic substitution (SₙAr) on highly fluorinated precursors or halogen exchange reactions. While specific, detailed protocols for this compound are proprietary or embedded in patent literature, a general and illustrative workflow can be constructed based on established methodologies for analogous compounds.

A common precursor for such molecules is a polyhalogenated pyridine. The synthesis involves sequential, regioselective displacement of halogens with the desired functional groups.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual pathway for synthesizing substituted aminopyridines, which illustrates the logic applied in constructing molecules like this compound.

Caption: Conceptual workflow for difluoroaminopyridine synthesis.

Experimental Protocol: Nucleophilic Fluorination (Halex Reaction)

This protocol is a generalized example of a Halogen Exchange (Halex) reaction, a common method for introducing fluorine.

-

Reactor Setup: A dry, multi-necked flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermocouple. The system is purged with inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

-

Reagent Charging: The polychlorinated pyridine precursor (1.0 eq.) and a spray-dried fluoride source, such as potassium fluoride (KF, 3-5 eq.), are charged into the flask.

-

Solvent Addition: A high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is added to suspend the reagents. The choice of solvent is critical as it must solubilize the reactants and facilitate the nucleophilic attack of the fluoride ion.

-

Reaction Conditions: The mixture is heated to a high temperature (typically 140-180 °C)[5]. The reaction progress is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess KF. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the fluorinated intermediate.

Rationale: Anhydrous conditions are paramount as water can compete with the fluoride nucleophile and reduce yield. High temperatures are necessary to overcome the activation energy of C-Cl bond cleavage.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic properties of its substituents. The two fluorine atoms are strongly electron-withdrawing, which significantly decreases the electron density of the pyridine ring. This deactivation makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

The amino group (-NH₂) is an electron-donating group, which can direct incoming electrophiles, although reactions on the electron-deficient ring are less common. The primary utility of this compound is as a nucleophilic partner itself (via the amino group) or as a scaffold for SₙAr reactions where one of the fluorine atoms is displaced.

Caption: Reactivity profile via Nucleophilic Aromatic Substitution (SₙAr).

The electron-deficient nature of the pyridine ring, amplified by the fluorine atoms, facilitates the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a fluoride leaving group[6]. This reactivity makes the scaffold exceptionally useful for coupling with a wide range of nucleophiles, including alcohols, amines, and thiols, under relatively mild conditions[7].

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles[8][9]. Fluorinated aminopyridines are key building blocks in this endeavor.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also alter the pKa of nearby functional groups, which can be crucial for optimizing binding to a receptor's active site[9].

-

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, potentially improving its ability to cross cellular membranes and the blood-brain barrier.

While specific drugs containing the this compound moiety are often proprietary during early development, this class of compounds is instrumental in constructing libraries for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors[4].

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The information provided in Safety Data Sheets (SDS) from suppliers is the primary source for safety protocols.

Table 2: Summary of Hazard and Precautionary Information

| Hazard Class | GHS Pictogram(s) | Hazard Statements | Precautionary Statements | Source(s) |

| Acute Toxicity (Oral, Dermal) | Danger | H301 + H311: Toxic if swallowed or in contact with skin. | P264, P270, P280, P301+P310 | |

| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | P260, P280, P303+P361+P353 | |

| Aquatic Hazard | - | H412: Harmful to aquatic life with long lasting effects. | P273 |

Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[10]. Ensure that eyewash stations and safety showers are readily accessible[10].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (inspect prior to use), clothing, and eye/face protection (safety goggles or face shield)[11][12].

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately[13].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist[13].

-

Ingestion: If swallowed, give water to drink (two glasses at most). Seek medical advice immediately. Do not induce vomiting[13].

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up[10].

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its unique electronic properties, conferred by the difluoro substitution pattern, render it highly reactive towards nucleophilic substitution, enabling the synthesis of a diverse array of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its potential in the development of next-generation pharmaceuticals. The continued exploration of synthetic routes and applications for this and related fluorinated scaffolds will undoubtedly fuel further innovation in medicinal chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (2014). Material Safety Data Sheet: 4-Amino-2-fluoropyridine. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-3,5-dichloro-2,6-difluoropyridine. Retrieved from [Link]

- Google Patents. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof (WO2025093610A1).

-

PubChem. (n.d.). 3,5-Difluoropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof (WO2025093631A1).

-

ChemBK. (2024). 2-Amino-3,5-difluoropyridine. Retrieved from [Link]

-

Ni, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Retrieved from [Link]

-

Angene. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Retrieved from [Link]

-

MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

MDPI. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

Sources

- 1. This compound | C5H4F2N2 | CID 71743374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3,5-dichloro-2,6-difluoropyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 4. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 5. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy 2-Amino-3,5-difluoropyridine | 732306-31-9 [smolecule.com]

- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.ch [fishersci.ch]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Reactivity of the amino group in 4,5-Difluoropyridin-2-amine

An In-Depth Technical Guide to the Reactivity of the Amino Group in 4,5-Difluoropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical and biological properties of molecules. This compound is a valuable building block that exemplifies this principle. This guide provides an in-depth analysis of the reactivity of its 2-amino group, a critical locus for synthetic diversification. We will explore the electronic landscape of the molecule, detailing how the potent electron-withdrawing effects of the C4 and C5 fluorine substituents modulate the basicity, nucleophilicity, and overall chemical behavior of the exocyclic amine. This analysis is grounded in established principles of physical organic chemistry and supported by practical, field-proven insights into key transformations including N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions.

The Electronic Architecture of this compound

The reactivity of the 2-amino group in this compound is not governed in isolation. It is a direct consequence of the electronic interplay between the electron-donating amino group (-NH2), the inherently electron-deficient pyridine ring, and the two powerfully inductively-withdrawing fluorine atoms.

-

Inductive and Mesomeric Effects: The fluorine atoms at the C4 and C5 positions exert a strong electron-withdrawing inductive effect (-I), significantly decreasing the electron density across the entire pyridine ring.[1] This effect is paramount in defining the molecule's character. The amino group, conversely, exerts an electron-donating mesomeric effect (+M) and a weaker -I effect. While the +M effect can donate electron density into the ring, the cumulative -I effect of the two fluorine atoms and the ring nitrogen renders the system highly electron-deficient.[2]

-

Impact on the Amino Group: This electron deficiency has two primary consequences for the 2-amino group:

-

Reduced Basicity: The lone pair of electrons on the exocyclic nitrogen is delocalized into the electron-poor ring and simultaneously pulled by the inductive effect of the fluorines. This reduces the availability of the lone pair for protonation, making this compound a significantly weaker base than its non-fluorinated counterpart, 2-aminopyridine. A lower pKa value is a direct, quantifiable consequence of this electronic modulation.[1]

-

Attenuated Nucleophilicity: Basicity and nucleophilicity are often correlated.[3] The decreased electron density on the amino nitrogen also reduces its potency as a nucleophile. This has critical implications for reaction kinetics, often necessitating more forcing conditions or more electrophilic reaction partners compared to standard 2-aminopyridine.

-

The diagram below illustrates the key electronic influences within the molecule.

Caption: Electronic influences in this compound.

Key Transformations of the 2-Amino Group

The unique electronic profile of this compound dictates the optimal conditions for its synthetic transformations. Understanding these nuances is key to achieving high yields and predictable outcomes.

N-Acylation and N-Sulfonylation

The formation of amide and sulfonamide linkages is fundamental in drug discovery. Due to the attenuated nucleophilicity of the amino group, reactions with acyl halides, anhydrides, or sulfonyl chlorides often require specific activation or catalysis.

Causality Behind Experimental Choices:

-

Base Selection: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required to scavenge the acid byproduct (e.g., HCl). However, stronger bases like pyridine or 4-dimethylaminopyridine (DMAP) may be used in catalytic amounts to activate the electrophile by forming a more reactive intermediate (e.g., an acylpyridinium salt).

-

Reaction Conditions: For less reactive acylating agents, elevated temperatures may be necessary to overcome the activation energy barrier. In some cases, using a more reactive electrophile, such as an acid chloride over an acid anhydride, can enable the reaction to proceed under milder conditions.

Table 1: Representative Conditions for N-Acylation

| Electrophile | Base | Solvent | Temperature | Typical Outcome |

| Acetyl Chloride | TEA or Pyridine | Dichloromethane (DCM) | 0 °C to RT | High yield of N-acetyl derivative |

| Benzoic Anhydride | DMAP (cat.), TEA | Acetonitrile (ACN) | Reflux | Moderate to good yield |

| Tosyl Chloride | Pyridine | Pyridine | RT to 50 °C | Good yield of N-tosyl derivative |

Diazotization and Subsequent Reactions

Diazotization of aromatic primary amines is a classic transformation that converts the amino group into a highly versatile diazonium salt.[4] For aminopyridines, these intermediates can be unstable.[5] The electron-withdrawing nature of the difluorinated ring is expected to influence the stability and reactivity of the resulting diazonium cation.

Causality Behind Experimental Choices:

-

Acid Medium: The reaction is performed in a strong, non-nucleophilic acid (e.g., HBF4, H2SO4) to generate nitrous acid in situ from sodium nitrite (NaNO2) and prevent premature side reactions of the diazonium salt.[]

-

Low Temperature: Diazotization is invariably conducted at low temperatures (typically -5 to 5 °C) to ensure the stability of the diazonium salt intermediate, which can decompose to release N2 gas at higher temperatures.

The generated diazonium salt is rarely isolated and is used directly in subsequent transformations, such as the Sandmeyer or Schiemann reactions, to introduce a range of substituents.

Experimental Protocol: Generalized Diazotization for Sandmeyer Reaction

-

Dissolution: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 48% HBr, ~3-4 eq) with cooling in an ice-salt bath to maintain a temperature between -5 and 0 °C.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO2, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.

-

Diazonium Formation: Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or slurry of a copper(I) salt (e.g., CuBr, 1.2 eq) in the corresponding acid (e.g., 48% HBr). Slowly add the cold diazonium salt solution to the copper catalyst solution.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-70 °C) until nitrogen evolution ceases. Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography.

Caption: Workflow for a Sandmeyer reaction of this compound.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and ubiquitous method for forming C-N bonds.[7][8] In this context, this compound can serve as the amine coupling partner, reacting with aryl or heteroaryl halides/triflates to produce more complex diarylamine structures.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2) and phosphine ligand is critical. The electron-deficient nature of the aminopyridine and the potential for the pyridine nitrogen to coordinate to the palladium center mean that sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) are often required. These ligands promote the crucial reductive elimination step and prevent catalyst deactivation.[9][10]

-

Base: A strong, non-nucleophilic base is essential for the catalytic cycle, typically to deprotonate the amine or the intermediate palladium-amine complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or strong inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly employed. The choice often depends on the acidity of the N-H bond and the tolerance of other functional groups.

-

Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or THF are standard, as they effectively solvate the reaction intermediates without interfering with the catalytic cycle.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound is a prototypical example of a modern heterocyclic building block where fluorine substitution is used to fine-tune reactivity. The strong electron-withdrawing character of the fluorine atoms significantly tempers the basicity and nucleophilicity of the 2-amino group. This necessitates a thoughtful and deliberate approach to its synthetic transformations. Standard protocols often require modification—stronger bases, more active catalysts, or more forcing conditions—to achieve desired outcomes. As the demand for complex, fluorinated molecules in pharmaceuticals and agrochemicals continues to grow, a deep, mechanistic understanding of the reactivity of key synthons like this compound is not merely academic; it is essential for the efficient and rational design of next-generation chemical entities.

References

-

Banks, R. E., et al. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. National Institutes of Health.

-

Hussain, S., et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.

-

Gmeiner, P., et al. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Institutes of Health.

-

MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.

-

Mabbott, G. A. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health.

-

Mabbott, G. A. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications.

-

BenchChem. Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.

-

Legon, A. C. Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2. RSC Publishing.

-

ResearchGate. Computational study on 2,3,4-aminopyridines. ResearchGate.

-

ResearchGate. Molecular modeling studies on substituted aminopyrimidines derivatives as potential antimalarial compounds. ResearchGate.

-

ResearchGate. Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. ResearchGate.

-

Ridd, J. H. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. RSC Publishing.

-

Vural, H. Computational studies on structure and spectroscopic properties of 4-(Boc-amino) pyridine. Semantic Scholar.

-

BenchChem. 2-Amino-3,5-difluoropyridine. BenchChem.

-

ResearchGate. ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate.

-

Google Patents. Process for preparing 2-aminopyridine derivatives. Google Patents.

-

European Patent Office. Process for the preparation of fluorinated pyridines. Google Patents.

-

Mayr, H. Nucleophilicities of Amines, Amino Acids and Pyridines. LMU.

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia.

-

PubChem. This compound. PubChem.

-

National Institutes of Health. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health.

-

Google Patents. A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.

-

PubMed Central. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Institutes of Health.

-

ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate.

-

Google Patents. A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.

-

PubMed. The Buchwald-Hartwig Amination After 25 Years. National Institutes of Health.

-

ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate.

-

ChemicalBook. 2-AMINO-4-FLUOROPYRIDINE synthesis. ChemicalBook.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

-

Organic Chemistry Portal. Diazotisation. Organic Chemistry Portal.

-

European Patent Office. Preparation of difluorpyridine compounds. Google Patents.

-

BOC Sciences. Custom Diazotization Services. BOC Sciences.

-

SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink.

-

ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications.

-

Smolecule. Buy 2-Amino-3,5-difluoropyridine. Smolecule.

-

ChemNet. 2-Amino-3,5-difluoropyridine. ChemNet.

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. ResearchGate.

-

Sigma-Aldrich. 2-Amino-3,5-difluoropyridine 97. Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Diazotisation [organic-chemistry.org]

- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide on the Role of Fluorine Atoms in 4,5-Difluoropyridin-2-amine Reactivity

Introduction: The Strategic Importance of Fluorine in Pyridine Chemistry